![molecular formula C22H23NO2 B14289182 5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one CAS No. 113859-85-1](/img/structure/B14289182.png)
5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexenone ring substituted with a dimethyl group and an amino group linked to a diphenylethyl moiety. Its structural complexity makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with 2-oxo-1,2-diphenylethylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids or bases, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-3-(diethylamino)cyclohex-2-en-1-one
- 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
- Cyclohexenone derivatives with various substituents
Uniqueness
5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
113859-85-1 |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C22H23NO2/c1-22(2)14-18(13-19(24)15-22)23-20(16-9-5-3-6-10-16)21(25)17-11-7-4-8-12-17/h3-13,20,23H,14-15H2,1-2H3 |
Clave InChI |
MJUXSIRZLNLTDV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



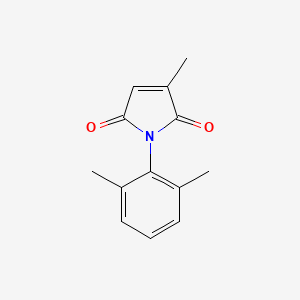

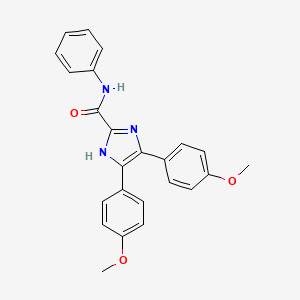
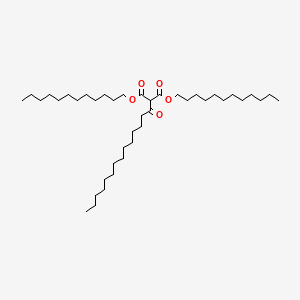
![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
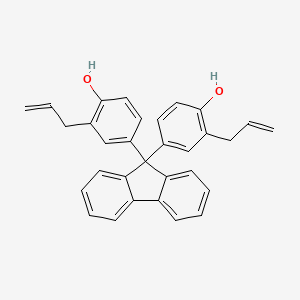
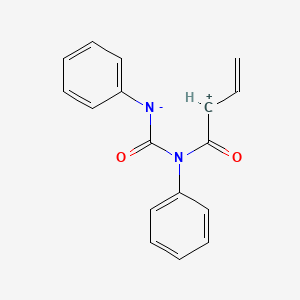

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
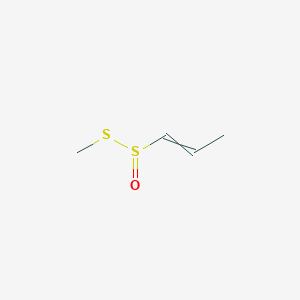
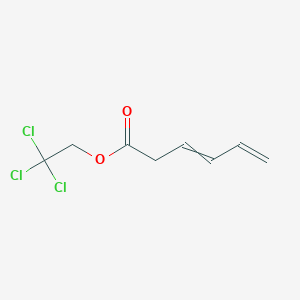

![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
